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Compound of Interest

Compound Name: 8-Quinolineboronic acid

Cat. No.: B050118

Introduction

8-Quinolineboronic acid (CAS No: 86-58-8) is a versatile bifunctional molecule widely utilized
in organic synthesis and medicinal chemistry.[1][2] Its quinoline moiety offers a platform for
metal coordination and Tt-stacking interactions, while the boronic acid group enables
participation in crucial reactions like the Suzuki-Miyaura cross-coupling.[1][2] A thorough
understanding of its structural and electronic properties, derived from spectroscopic and
spectrometric data, is paramount for its effective application in research and drug development.
This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 8-quinolineboronic acid, complete with

experimental protocols and a logical workflow for its characterization.

Data Presentation: Spectroscopic and
Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for 8-

quinolineboronic acid.

Table 1: *H NMR Spectroscopic Data of 8-Quinolineboronic Acid
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.90 dd 41,1.8 H-2
8.42 dd 8.3,1.8 H-4
8.03-8.00 m H-5
7.81 dd 71,15 H-7
7.67 dd 8.1,7.2 H-6
7.56 dd 8.3,4.1 H-3
8.05 s B(OH)2
Solvent: DMSO-des,
Frequency: 400 MHz.
Data sourced from
ChemWhat.[3]
Table 2: 13C NMR Spectroscopic Data of 8-Quinolineboronic Acid
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Chemical Shift (8) ppm Assignment
150.2 C-2

121.4 C-3

136.3 C-4

135.8 C-5

128.3 C-6

132.6 C-7

130.6 C-8 (C-B)
145.7 C-8a

126.1 C-4a

Solvent: DMSO-de, Frequency: 101 MHz. Data
sourced from ChemWhat.[3]

Note: The original data source provided a larger
list of peaks than expected for the 9 carbons of
the molecule. The assignments above represent
the most plausible interpretation for the

quinoline ring system.

Table 3: IR Absorption Data of 8-Quinolineboronic Acid
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Wavenumber (cm~?) Bond Description

3252, 3180 O-H Stretching, B(OH)2

1592 c=C Aromatic Ring Stretch

1497, 1461 C=N, C=C Aromatic Ring Stretch

1228 B-O B-O Stretching

1003 B-C B-C Stretching

796, 736 o Aromatic C-H Bending (out of

plane)

Sample Preparation: KBr
pellet. Data sourced from
ChemWhat.[3]

Table 4: Mass Spectrometry Data of 8-Quinolineboronic Acid
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Parameter Value Method

Molecular Formula CoHsBNO:2 -

Molecular Weight 172.98 g/mol Calculated

[M-H]~ 172.05 ESI-MS (Negative Mode)
[M+H]* 174.07 ESI-MS (Positive Mode)
Major Fragments (Expected) m/z 128, 101 EI-MS

Note: Fragmentation in mass
spectrometry can be complex.
For boronic acids, dehydration
and formation of boroxine
trimers are common.[4][5]
Expected fragments under
Electron lonization (EI) could
include the loss of the boronic
acid group to yield a quinoline
radical cation (m/z 128) and
subsequent fragmentation of

the quinoline ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic and spectrometric data
for a solid organic compound like 8-quinolineboronic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To determine the carbon-hydrogen framework of the molecule.
¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
» Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 8-quinolineboronic acid
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm
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NMR tube. Ensure the sample is fully dissolved.

o Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument
to optimize the magnetic field homogeneity.

o H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
Typical parameters include a 30° or 90° pulse angle, a spectral width of ~16 ppm, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o 183C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is typically required.

o Data Processing: Process the acquired Free Induction Decay (FID) data by applying a
Fourier transform, phase correction, and baseline correction. Integrate the *H NMR signals
and reference the chemical shifts to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm
for 1H and 39.52 ppm for 13C).

. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Procedure (using KBr Pellet Method):

o Sample Preparation: Grind a small amount (~1-2 mg) of 8-quinolineboronic acid with
~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) to form a thin, transparent KBr pellet.

o Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a
background spectrum of the empty sample compartment first. Then, acquire the sample
spectrum over a typical range of 4000-400 cm™1.
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o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

3. Mass Spectrometry (MS)
e Objective: To determine the molecular weight and fragmentation pattern of the molecule.

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El) and mass analyzer (e.g.,
Quadrupole, Time-of-Flight - TOF, or Orbitrap).

e Procedure (using ESI for accurate mass):

o Sample Preparation: Prepare a dilute solution of 8-quinolineboronic acid (~1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

o Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI
source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and
temperature) to optimal values for the analyte.

o Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate
(e.g., 5-10 puL/min). Acquire mass spectra in both positive and negative ion modes over a
relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an
Orbitrap or TOF analyzer is used to obtain accurate mass measurements.

o Data Analysis: Identify the molecular ion peak ([M+H]* or [M-H]~) to confirm the molecular
weight. Analyze the fragmentation patterns to gain further structural information.

Mandatory Visualization: Spectroscopic
Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of
8-quinolineboronic acid using the described spectroscopic techniques.
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Workflow for Spectroscopic Characterization of 8-Quinolineboronic Acid
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Caption: Workflow for the characterization of 8-Quinolineboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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